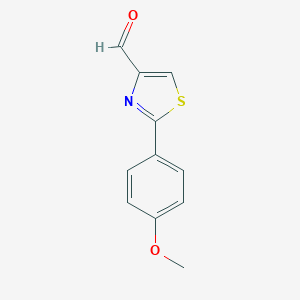

2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde

Übersicht

Beschreibung

2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the methoxyphenyl group and the aldehyde functional group in this compound makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde typically involves the cyclization of 4-methoxybenzaldehyde with thioamide derivatives. One common method is the Hantzsch thiazole synthesis, which involves the condensation of 4-methoxybenzaldehyde with thioamide in the presence of a base such as potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid.

Reduction: 2-(4-Methoxyphenyl)-1,3-thiazole-4-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives, including 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde. The compound has shown promising results against various cancer cell lines:

- Mechanism of Action : The presence of the methoxy group on the phenyl ring enhances the compound's activity by influencing electron distribution and molecular interactions within biological systems. This modification is crucial for increasing cytotoxic effects against cancer cells.

-

Case Studies :

- A study reported that thiazole derivatives exhibited significant cytotoxicity against human glioblastoma (U251) and melanoma (WM793) cell lines, with IC values indicating potent growth inhibition .

- Another research demonstrated that compounds with similar thiazole structures displayed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Antimicrobial Properties

The antimicrobial activity of thiazole derivatives is well-documented, with this compound showing effectiveness against various bacterial and fungal strains:

- In Vitro Studies : The compound has been tested against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. Results indicated significant inhibition zones and low minimum inhibitory concentrations (MIC), suggesting its potential as an antimicrobial agent .

- Mechanisms : The thiazole moiety contributes to the disruption of microbial cell membranes and interference with metabolic pathways, enhancing its antibacterial efficacy.

Antioxidant Activity

Recent research has also focused on the antioxidant properties of thiazole derivatives:

- Radical Scavenging Assays : Compounds similar to this compound have demonstrated notable antioxidant activities in assays such as DPPH and hydroxyl radical scavenging tests. These activities are essential for combating oxidative stress-related diseases .

- Implications for Health : The antioxidant capacity suggests potential applications in preventing cellular damage associated with aging and chronic diseases.

Neuroprotective Effects

The neuroprotective properties of thiazole derivatives have been explored in the context of neurological disorders:

- Anticonvulsant Activity : Some studies indicate that thiazole-based compounds can exhibit anticonvulsant effects in animal models, providing a basis for their use in treating epilepsy and other seizure disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound:

| Structural Feature | Impact on Activity |

|---|---|

| Methoxy Group | Enhances cytotoxicity and antimicrobial activity |

| Thiazole Ring | Essential for biological activity; facilitates interaction with target sites |

| Substituents | Variations can lead to increased selectivity towards cancer cells or enhanced antimicrobial properties |

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, affecting their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Methoxyphenyl)benzo[d]thiazole: Similar structure but with a benzo-fused thiazole ring.

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amino group.

2-Methoxy-5-((phenylamino)methyl)phenol: Contains a methoxyphenyl group and a phenol group.

Uniqueness

2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde is unique due to the presence of both the methoxyphenyl group and the thiazole ring, which confer distinct chemical reactivity and biological activity. Its aldehyde functional group allows for further chemical modifications, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde is a compound that belongs to the thiazole family, known for its diverse biological activities. Thiazoles and their derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a methoxyphenyl group and an aldehyde functional group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Anticancer Activity

Numerous studies indicate that thiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines:

- MCF-7 Cell Line : The compound has shown promising results with an IC50 value indicating effective inhibition of cell proliferation. For instance, derivatives with similar structures reported IC50 values ranging from 1 μM to 7 μM against MCF-7 cells, suggesting a potent anticancer effect compared to standard drugs like Doxorubicin (IC50 = 0.5 μM) .

- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazole derivatives to induce apoptosis in cancer cells. This is facilitated through various pathways including the modulation of Bcl-2 family proteins which are crucial for regulating apoptosis .

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been widely documented. Studies indicate that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi:

- Minimum Inhibitory Concentration (MIC) : Compounds within this class have shown MIC values ranging from 0.5 μg/mL to 8 μg/mL against various microbial strains including Staphylococcus aureus and Escherichia coli .

- Structure-Activity Relationship (SAR) : The presence of electron-donating groups such as methoxy at the para position enhances antimicrobial activity by increasing the lipophilicity and reactivity of the molecule .

Antioxidant Activity

Thiazole derivatives also exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases:

- DPPH Scavenging Assay : Compounds similar to this compound have shown effective DPPH radical scavenging activities with IC50 values typically below 10 μg/mL .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-10-4-2-8(3-5-10)11-12-9(6-13)7-15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUAAQCBGVFCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404210 | |

| Record name | 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24839358 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

174006-71-4 | |

| Record name | 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.